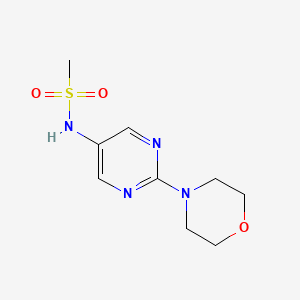

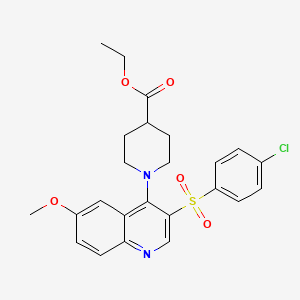

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

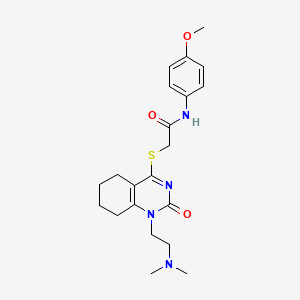

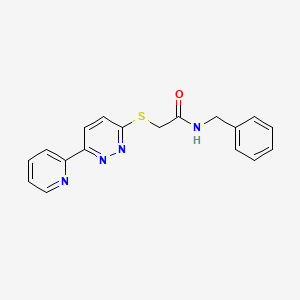

The compound is related to a class of chemicals that often possess significant biological activity and are of interest in the development of new pharmaceuticals. Research into similar compounds has explored their synthesis, structural characterization, and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of quinoline derivatives and subsequent modifications. For example, the synthesis of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide at room temperature demonstrates the complexity of synthesizing quinoline derivatives (Ukrainets et al., 2009).

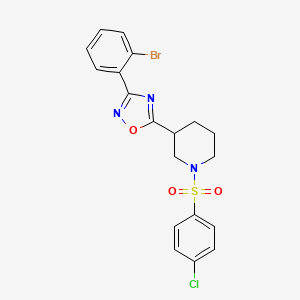

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the compound's geometry. For instance, studies on related compounds have revealed chair conformations of the piperidine ring and tetrahedral geometries around sulfur atoms, as seen in the synthesis and structural analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (Girish et al., 2008).

Chemical Reactions and Properties

The chemical behavior of such compounds involves reactions with various reagents, leading to a range of derivatives with potential biological activities. This is exemplified by the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, showcasing the versatility and reactivity of the quinoline and piperidine structures (Khalid et al., 2014).

科学的研究の応用

Antibacterial Activity

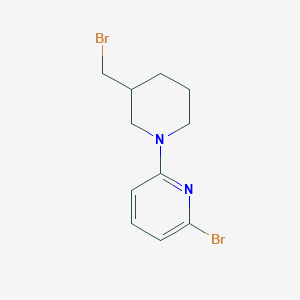

Research has demonstrated the potential of ethyl piperidin-4-carboxylate derivatives in the synthesis of compounds with significant antibacterial activity. For instance, the synthesis and evaluation of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed moderate inhibitors, particularly against Gram-negative bacterial strains. One compound, bearing a 2-methylphenyl group, showed notable growth inhibition against a range of bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10.31 to 11.77 µM, indicating its potential as an antibacterial agent (Iqbal et al., 2017).

Anticancer Activity

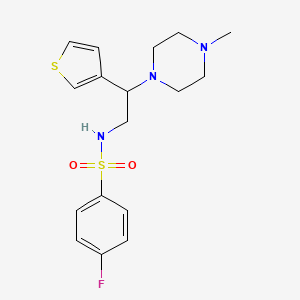

A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their efficacy as anticancer agents. Some of these synthesized compounds displayed significant cytotoxic activities against cancer cells, with IC50 values indicating strong anticancer potentials relative to the reference drug doxorubicin. This research suggests the utility of these derivatives in anticancer drug development, although further in vivo studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).

Alzheimer’s Disease Treatment

Another study focused on the synthesis of N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease. The research involved synthesizing a series of compounds and evaluating them for enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, a target for Alzheimer’s disease treatment. This study found that synthesized compounds showed promise as potential drug candidates for Alzheimer’s, emphasizing the need for further investigation to determine their therapeutic efficacy (Rehman et al., 2018).

将来の方向性

特性

IUPAC Name |

ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-18(31-2)6-9-21(20)26-15-22(23)33(29,30)19-7-4-17(25)5-8-19/h4-9,14-16H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXSWDHTUOCJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)